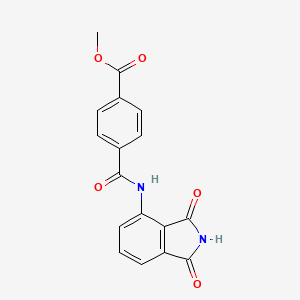

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate

Description

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a carbamoyl-linked 1,3-dioxoisoindolin-4-yl moiety. The carbamoyl linkage and dioxoisoindolinyl group may confer unique electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name |

methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-24-17(23)10-7-5-9(6-8-10)14(20)18-12-4-2-3-11-13(12)16(22)19-15(11)21/h2-8H,1H3,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGWPDGFKFJPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction is usually carried out under controlled temperature conditions, often requiring heating and the use of a solvent such as dimethylformamide (DMF) or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism by which Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate

- Structure : Features a 1,3-dioxoisoindolin-2-yl group attached to an ethyl benzoate core.

- Key Differences: Substituent Position: The isoindolinyl group is at the 2-position (vs. 4-position in the target compound), altering electronic distribution and steric interactions . Ester Group: Ethyl ester (vs.

- Applications : Used as a pharmaceutical intermediate and synthetic reagent, highlighting the relevance of dioxoisoindolinyl benzoates in drug discovery .

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structure: Contains a pyridazinyl-substituted phenethylamino linker attached to ethyl benzoate.

- Key Differences: Linker Type: Amino linker (vs. Heterocycle: Pyridazine ring (vs. dioxoisoindolinyl), which may influence target selectivity in kinase inhibition or receptor binding .

Methyl 4-[(1-Methylindol-3-yl)carbamoylamino]benzoate

- Structure: Incorporates a 1-methylindol-3-yl group connected via a carbamoylamino bridge.

- Key Differences: Heterocycle: Indole moiety (vs. dioxoisoindolinyl), known for interactions with serotonin receptors or DNA intercalation . Molecular Weight: Higher molar mass (323.35 g/mol vs. ~314.28 g/mol for the target), impacting pharmacokinetics .

Methyl (E)-4-((1-Ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate (Compound 42)

- Structure : Features a phenylbutenyl substituent with an ethoxy-oxo group.

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Ester Group Effects : Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl esters (I-6230, I-6232), impacting drug bioavailability .

- Heterocyclic Influence : Pyridazine and indole derivatives (I-6230, ) demonstrate diverse biological activities, suggesting that the dioxoisoindolinyl group in the target compound could be optimized for specific targets (e.g., proteases or kinases).

- Synthetic Accessibility : High-yield synthesis of Compound 42 (75%) underscores the feasibility of scaling up carbamoyl benzoate derivatives for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.